Succinylmonocholine chemical structure and properties
Succinylmonocholine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylmonocholine, a primary metabolite of the widely used neuromuscular blocking agent succinylcholine, plays a crucial role in the duration and recovery from neuromuscular blockade. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of succinylmonocholine. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a comprehensive examination of its interaction with nicotinic acetylcholine receptors and the resultant signaling pathways. This document is intended to serve as a critical resource for researchers and professionals engaged in the study of neuromuscular pharmacology and the development of related therapeutic agents.
Chemical Structure and Properties
Succinylmonocholine is the monocholine ester of succinic acid. Its chemical structure consists of a succinic acid molecule esterified with one molecule of choline, leaving a free carboxylic acid group.
Table 1: Chemical and Physical Properties of Succinylmonocholine Chloride
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(3-Carboxypropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride | [1] |
| CAS Number | 5297-17-6 | |
| Chemical Formula | C₉H₁₈ClNO₄ | |
| Molecular Weight | 239.70 g/mol | |
| Melting Point | 150-151 °C | |
| Boiling Point | Not available (predicted) | |
| pKa | Not available (predicted) | |
| Solubility | Freely soluble in water; Soluble in DMSO and ethanol; Sparingly soluble in benzene and chloroform; Practically insoluble in ether. | [2] |
| Appearance | White to off-white solid |
Pharmacology and Pharmacokinetics
Succinylmonocholine is formed in the body via the rapid hydrolysis of succinylcholine by plasma cholinesterase (butyrylcholinesterase). It is subsequently, though more slowly, hydrolyzed to succinic acid and choline.[3] While succinylcholine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), leading to depolarization and neuromuscular blockade, succinylmonocholine exhibits significantly weaker activity at these receptors.[4]
Table 2: Pharmacokinetic Parameters of Succinylmonocholine
| Parameter | Value | Reference(s) |
| Biological Half-life | ~47 seconds (for parent compound succinylcholine) | [2] |
| Metabolism | Hydrolyzed by plasma cholinesterase to succinic acid and choline | [3] |
| Elimination | Primarily through metabolism | [3] |
Signaling Pathway
The primary pharmacological target of succinylcholine and its metabolite, succinylmonocholine, is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Succinylcholine acts as an agonist, binding to the α-subunits of the nAChR, which leads to the opening of the ion channel and depolarization of the motor endplate. This persistent depolarization results in muscle fasciculations followed by flaccid paralysis. Succinylmonocholine, being a much weaker agonist, contributes minimally to this initial phase but its presence and subsequent slow hydrolysis influence the recovery from neuromuscular blockade.
Experimental Protocols
Synthesis of Succinylmonocholine Chloride
This protocol is adapted from the synthesis of deuterated succinylmonocholine.[5]
Materials:
-
Succinic anhydride
-
Dimethylaminoethanol
-
Iodomethane
-
Hydrochloric acid
-
Anhydrous diethyl ether
-
Anhydrous acetonitrile
Procedure:
-
Esterification: In a round-bottom flask, dissolve succinic anhydride (1 eq.) in anhydrous acetonitrile. Add dimethylaminoethanol (1 eq.) dropwise while stirring at room temperature. The reaction is typically stirred for 12-24 hours.
-
Quaternization: To the resulting solution of the intermediate ester, add iodomethane (1.1 eq.) and stir at room temperature for 24 hours.
-
Chloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the chloride salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.[6]
Purification by Recrystallization
Solvent Selection: A suitable solvent system for recrystallization is one in which succinylmonocholine chloride is soluble at elevated temperatures but poorly soluble at lower temperatures. A mixture of ethanol and water or acetonitrile can be effective.[6]
Procedure:
-
Dissolve the crude succinylmonocholine chloride in a minimal amount of the hot solvent mixture.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.85% perchloric acid or a phosphate buffer) is suitable. A common ratio is 15:85 (acetonitrile:buffer).[7]
Procedure:
-
Prepare a standard solution of succinylmonocholine chloride of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test material in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 200 nm.[7]
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of succinylmonocholine chloride in the sample by comparing the peak area with that of the standard.
Quantitative Data
Currently, specific quantitative data on the binding affinity (Kᵢ) and efficacy (EC₅₀) of succinylmonocholine at nicotinic acetylcholine receptors are not widely available in the public domain. It is generally accepted that its potency is significantly lower than that of succinylcholine.[4] For comparison, succinylcholine has an EC₅₀ value of 10.8 µM for the activation of the muscle-type nAChR.[8][9]
Conclusion
Succinylmonocholine is a key molecule in understanding the complete pharmacological profile of succinylcholine. Its distinct chemical properties and significantly reduced pharmacological activity compared to its parent compound are critical for the recovery from neuromuscular blockade. The experimental protocols and data presented in this guide provide a foundational resource for researchers to further investigate the synthesis, analysis, and biological actions of this important metabolite. Further research is warranted to precisely quantify its interaction with nicotinic acetylcholine receptors and to explore any potential secondary pharmacological effects.
References
- 1. Succinylmonocholine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]
- 5. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110698355A - Refining method of succinylcholine chloride - Google Patents [patents.google.com]
- 7. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 8. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
